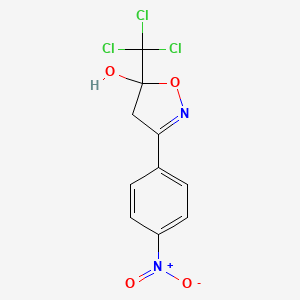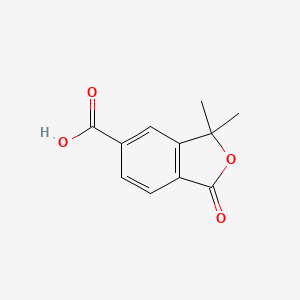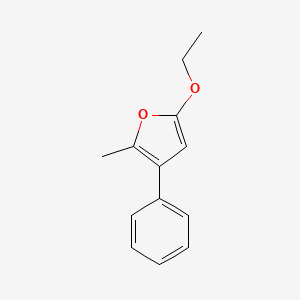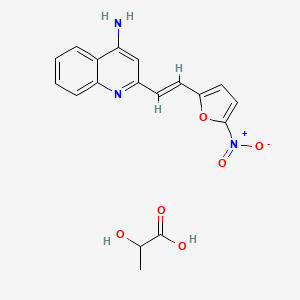
2-(2-(5-Nitro-2-furyl)vinyl)-4-aminoquinoline lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with 2-aminoquinoline under basic conditions to form the intermediate 2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-4-amine. This intermediate is then reacted with lactic acid to yield the final product, 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate involves its interaction with specific molecular targets. The nitrofuran group can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. These combined effects contribute to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-(5-Nitrofuran-2-yl)vinyl)quinoline: Lacks the amine and hydroxypropanoate groups.
5-Nitrofuran-2-carbaldehyde: Contains only the nitrofuran group.
2-Aminoquinoline: Contains only the quinoline moiety.
Uniqueness
2-(2-(5-Nitrofuran-2-yl)vinyl)quinolin-4-amine 2-hydroxypropanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxypropanoate group enhances its solubility and bioavailability, making it a more versatile compound for various applications .
Properties
CAS No. |
908-36-1 |
|---|---|
Molecular Formula |
C18H17N3O6 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinolin-4-amine |
InChI |
InChI=1S/C15H11N3O3.C3H6O3/c16-13-9-10(17-14-4-2-1-3-12(13)14)5-6-11-7-8-15(21-11)18(19)20;1-2(4)3(5)6/h1-9H,(H2,16,17);2,4H,1H3,(H,5,6)/b6-5+; |
InChI Key |
TVASTSPYSPSBAP-IPZCTEOASA-N |
Isomeric SMILES |
CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])N |
Canonical SMILES |
CC(C(=O)O)O.C1=CC=C2C(=C1)C(=CC(=N2)C=CC3=CC=C(O3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


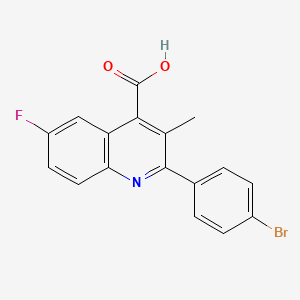
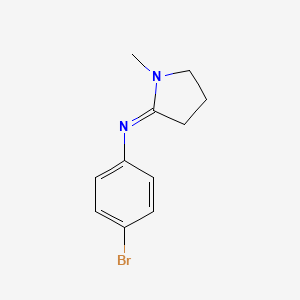
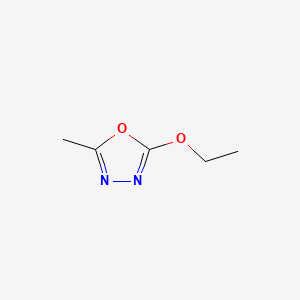

![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
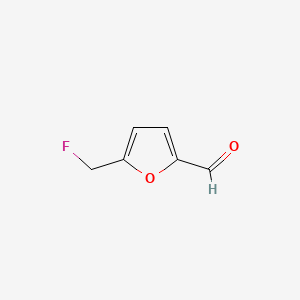
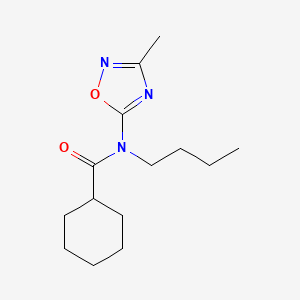
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
